Nanomolar Potency and Superior Selectivity for CYP1B1 Inhibition Compared to CYP1A1 and CYP1A2
TMS demonstrates high selectivity for CYP1B1 inhibition, with an IC50 of 6 nM and a Ki of 3 nM, showing 50-fold selectivity over CYP1A1 (IC50 = 300 nM) and 520-fold selectivity over CYP1A2 (IC50 = 3.1 μM) in vitro [1][2]. This contrasts with other methoxylated stilbenes, such as 3,4,2'-trimethoxy-trans-stilbene, which, while also a CYP1B1 inhibitor, exhibits a different selectivity profile [3].
| Evidence Dimension | CYP1B1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 6 nM (CYP1B1), 300 nM (CYP1A1), 3100 nM (CYP1A2) |
| Comparator Or Baseline | CYP1A1 (300 nM) and CYP1A2 (3100 nM) |
| Quantified Difference | 50-fold over CYP1A1, 520-fold over CYP1A2 |
| Conditions | In vitro enzyme inhibition assay using human recombinant CYP enzymes |
Why This Matters
High selectivity minimizes off-target effects on other CYP enzymes, which is critical for studies focusing on CYP1B1-mediated pathways without confounding CYP1A1/A2 activity.
- [1] Kim, S., Ko, H., Park, J. E., Jung, S., Lee, S. K., & Chun, Y. J. (2002). Design, synthesis, and discovery of novel trans-stilbene analogues as potent and selective human cytochrome P450 1B1 inhibitors. Journal of Medicinal Chemistry, 45(1), 160–164. View Source
- [2] Chun, Y. J., Kim, S., Kim, D., Lee, S. K., & Guengerich, F. P. (2001). A new selective and potent inhibitor of human cytochrome P450 1B1 and its application to antimutagenesis. Cancer Research, 61(22), 8164–8170. View Source
- [3] Mikstacka, R., Wierzchowski, M., Dutkiewicz, Z., & Gielara-Korzańska, A. (2014). 3,4,2′-Trimethoxy-trans-stilbene – a potent CYP1B1 inhibitor. MedChemComm, 5(4), 496–501. View Source
